N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Overview
Description
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide, also known as FIIN-4, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of imidazole-based compounds that have shown promising results in the treatment of various diseases.
Mechanism of Action
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide works by binding to the ATP-binding site of FGFR, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. Additionally, N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to inhibit the activity of beta-amyloid by binding to its aggregation-prone region, thereby preventing its aggregation and toxicity.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide include its potent activity against cancer and neurodegenerative diseases, low toxicity, and good bioavailability. However, its limitations include the need for further optimization of its synthesis method and the need for more extensive preclinical and clinical studies to evaluate its safety and efficacy.
Future Directions
There are several future directions for the research and development of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide. Firstly, there is a need for further optimization of its synthesis method to increase its yield and purity. Secondly, there is a need for more extensive preclinical and clinical studies to evaluate its safety and efficacy. Thirdly, there is a need for the development of more potent and selective analogs of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide that can target specific subtypes of FGFR. Fourthly, there is a need for the development of more effective drug delivery systems that can improve its bioavailability and target specific tissues. Finally, there is a need for the exploration of its potential use in combination therapy with other anti-cancer and neuroprotective agents.
Scientific Research Applications
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been extensively studied for its potential use in the treatment of cancer, specifically in targeting the FGFR (fibroblast growth factor receptor) pathway. This pathway is known to play a crucial role in the development and progression of various cancers. N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to inhibit the activity of FGFR, thereby inhibiting the growth and proliferation of cancer cells. Additionally, N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
N'-(4-fluorophenyl)-1-methylimidazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJRHKKLYOLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=NC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660882 | |
Record name | N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide | |
CAS RN |
959604-70-7 | |
Record name | N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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